molecular formula C8H16ClN3O B1390103 [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride CAS No. 1185075-85-7

[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride

Cat. No.: B1390103
CAS No.: 1185075-85-7
M. Wt: 205.68 g/mol
InChI Key: PGPWQSNBKYIRTO-UHFFFAOYSA-N
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Description

[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride is a chemical building block of interest in medicinal chemistry research. This 1,2,4-oxadiazole derivative is part of a class of heterocyclic compounds investigated for their potential to modulate biological pathways. Related oxadiazole compounds have been explored in patent literature as inhibitors of leukotriene production , suggesting potential research applications in the study of inflammatory processes. As a synthetic intermediate, it provides researchers with a versatile scaffold for the design and development of novel molecules for pharmaceutical and agrochemical research. This compound is intended for laboratory research purposes only by trained professionals.

Properties

IUPAC Name

N-methyl-1-[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-6(2)4-7-10-8(5-9-3)12-11-7;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPWQSNBKYIRTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride involves the formation of the oxadiazole ring, which is a common heterocyclic structure in organic chemistry. One method involves the reaction of isobutyl hydrazine with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The resulting compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Pharmacological Applications

The compound's oxadiazole ring structure is significant in pharmacology, particularly for its potential therapeutic effects. Research indicates that derivatives of oxadiazoles exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of bacteria and fungi. This property makes [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in diseases where enzyme activity is dysregulated. This interaction may involve hydrogen bonding and modulation of enzyme activity .

Case Study: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives demonstrated significant antimicrobial activity against several pathogens. The results indicated that compounds similar to this compound showed promise as effective antimicrobial agents.

Agricultural Applications

In agriculture, the compound's potential as a pesticide or herbicide is being explored. Its ability to disrupt biological processes in pests can lead to effective pest management solutions.

Case Study: Insecticidal Activity

Research has shown that certain oxadiazole derivatives possess insecticidal properties. Field trials indicated that these compounds significantly reduced pest populations while being safe for beneficial insects.

Synthetic Chemistry

The synthesis of this compound involves several chemical reactions, which are critical for developing new compounds in medicinal chemistry.

Synthetic Routes

Common synthetic methods include:

  • Cyclization Reactions : The synthesis often involves cyclization of amidoximes with organic nitriles under acidic conditions.
  • 1,3-Dipolar Cycloaddition : This method enhances yield and efficiency in producing the desired oxadiazole derivatives .

Mechanism of Action

The mechanism of action of [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s 3-position substituent significantly influences molecular properties. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Acceptors TPSA (Ų)
Target Compound Isobutyl C₉H₁₈ClN₃O 219.71* 1.8* 4 51
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine HCl Ethyl C₆H₁₂ClN₃O 141.17 0.4 4 51
[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine TFA Isopropyl C₇H₁₄N₃O·C₂HF₃O₂ 253.22 1.2 7 65
(3-Benzyl-1,2,4-oxadiazol-5-yl)methylamine HCl Benzyl C₁₀H₁₂ClN₃O 225.68 2.5 4 51

Notes:

  • Isobutyl (target compound): Branched alkyl chain increases lipophilicity (higher XLogP3) compared to ethyl, enhancing membrane permeability.
  • Ethyl : Lower molecular weight and XLogP3 suggest improved aqueous solubility but reduced lipid bilayer penetration .

Modifications to the Amine Group

Variations in the amine side chain alter pharmacokinetics:

Compound Name Amine Structure Key Properties
Target Compound -CH₂-NH(CH₃) Methylamine balances solubility and bioavailability.
[2-(3-Ethyl-oxadiazol-5-yl)ethyl]amine HCl -CH₂CH₂-NH₂ Longer chain may increase volume of distribution.
Methyl 4-(3-(2-(methylamino)ethyl)-oxadiazol-5-yl)benzoate HCl -CH₂CH₂-NH(CH₃)-COOCH₃ Ester group introduces polarity, affecting metabolic stability.

Lipophilicity and Solubility

  • Isobutyl vs. Ethyl : The target compound’s isobutyl group (XLogP3 ≈1.8) offers moderate lipophilicity, ideal for blood-brain barrier penetration in CNS-targeted therapies. Ethyl analogs (XLogP3 ≈0.4) are more water-soluble but may lack tissue penetration .
  • Benzyl Derivatives : High XLogP3 (≈2.5) correlates with enhanced protein binding but may limit solubility, requiring formulation adjustments .

Hydrogen Bonding and Bioactivity

  • All analogs share 4 hydrogen bond acceptors (oxadiazole N/O and amine).
  • The target compound’s TPSA (51 Ų) aligns with oral bioavailability guidelines (<60 Ų), whereas TFA-containing analogs (TPSA ≈65 Ų) may face absorption challenges .

Biological Activity

[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride is a chemical compound with the empirical formula C8H15N3OHClC_8H_{15}N_3O\cdot HCl. It is a derivative of oxadiazole, a heterocyclic compound known for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

The compound is characterized by its oxadiazole ring, which contributes to its biological properties. The presence of the isobutyl group enhances its hydrophobic interactions, potentially influencing its bioactivity. The synthesis typically involves cyclization reactions and can be optimized for higher yields using various catalysts and conditions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring can participate in hydrogen bonding with enzymes or receptors, modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains .

Biological Activity Overview

The following table summarizes key biological activities reported for related oxadiazole compounds:

Activity Type Details
AntimicrobialEffective against Gram-positive and Gram-negative bacteria .
AntifungalExhibits fungicidal activity with varying inhibition rates across species .
InsecticidalDemonstrates lethal activity against pests such as Helicoverpa armigera .
CytotoxicityPotential cytotoxic effects against cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Studies : Research has shown that derivatives of oxadiazole possess notable antibacterial activity. For instance, compounds similar to this compound have been tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) as low as 64 µg/mL .
  • Insecticidal Activity : A study highlighted the insecticidal properties of related oxadiazole derivatives against agricultural pests. The compound demonstrated significant lethality at concentrations around 500 mg/L, indicating its potential as a biopesticide .
  • Cytotoxicity Against Cancer Cell Lines : In vitro assays have indicated that certain oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For example, one study reported a significant reduction in cell viability in MCF-7 breast cancer cells when treated with related compounds .

Q & A

Q. What are the established synthetic routes for [(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,2,4-oxadiazole ring and (2) introduction of the methylamine moiety.
  • Oxadiazole Formation : Cyclization of amidoximes (e.g., 3-isobutylamidoxime) with activated carboxylic acid derivatives (e.g., chloroacetone) under basic conditions (e.g., K₂CO₃ in DMF). This method is analogous to procedures for structurally related oxadiazoles .

  • Methylamine Functionalization : Reaction of the oxadiazole intermediate with methylamine hydrochloride in the presence of a coupling agent (e.g., EDC/HOBt). Alternatively, reductive amination using formaldehyde and ammonium chloride has been employed for similar methylamine derivatives .

  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is recommended for isolating the hydrochloride salt .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Oxadiazole Formation3-Isobutylamidoxime, chloroacetone, K₂CO₃, DMF, 80°C, 12h65–70≥95%
Methylamine CouplingMethylamine HCl, EDC, HOBt, DMF, RT, 24h50–55≥90%

Q. What characterization techniques are critical for confirming its structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the oxadiazole ring (e.g., δ 8.2–8.5 ppm for oxadiazole protons) and methylamine group (δ 2.3–2.7 ppm for –CH₂–NH–) .
  • Mass Spectrometry (HRMS) : Exact mass analysis to verify molecular ion peaks (e.g., [M+H]+ calculated for C₉H₁₆N₃OCl) .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs is recommended .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with mobile phases containing methylamine hydrochloride (250 mM) to enhance resolution .

Advanced Research Questions

Q. How can researchers optimize the cyclization step to improve oxadiazole ring stability?

  • Methodological Answer :
  • Experimental Design : Use a factorial design to test variables: temperature (60–100°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. NaH). Monitor reaction progress via TLC or in situ FTIR for amidoxime consumption .
  • Challenges : Isobutyl groups may sterically hinder cyclization. Mitigate this by using microwave-assisted synthesis (100°C, 30 min) to accelerate kinetics .
  • Data Contradictions : If low yields persist despite optimized conditions, analyze byproducts (e.g., open-chain intermediates) via LC-MS and adjust stoichiometry of carboxylic acid derivatives.

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Case Study : Discrepancies between predicted and observed ¹H NMR shifts for the methylamine group may arise from salt formation or dynamic proton exchange.
  • Approach :

Variable Temperature NMR : Acquire spectra at 25°C and −20°C to slow exchange processes and resolve splitting patterns .

pH Titration : Dissolve the compound in D₂O with incremental NaOH additions to observe protonation-dependent shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride
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[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride

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